molecular formula C20H20N4O3S2 B2516310 ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 894008-11-8

ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2516310
CAS No.: 894008-11-8
M. Wt: 428.53
InChI Key: JRXKLVQHGRGRJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule featuring a benzoate ester core substituted at the 2-position with a sulfanyl-acetamido group. This group is further linked to a pyridazine ring (position 3) and a 2,4-dimethylthiazole moiety (position 5).

Properties

IUPAC Name

ethyl 2-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-4-27-20(26)14-7-5-6-8-15(14)22-17(25)11-28-18-10-9-16(23-24-18)19-12(2)21-13(3)29-19/h5-10H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXKLVQHGRGRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. The final steps involve the attachment of the benzoate ester group. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce amines .

Scientific Research Applications

Ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a conserved core structure with analogs reported in recent screening studies (). Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Substituent Variation
Ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (Target) C₂₀H₂₁N₅O₃S₂* 455.54* Benzoate ester at acetamido linkage
2-{[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide (F989-0838) C₂₇H₂₃N₅O₃S 497.58 4-Methoxyphenylethyl group at acetamido nitrogen
N/A (G856-3879) C₂₀H₂₂N₄O₂S₂ 414.55 Unspecified substituent; distinct heterocyclic arrangement (lower molecular weight)

Note: The target compound’s molecular formula and weight are inferred from its IUPAC name, as explicit data are absent in the provided evidence.

Key Observations :

Core Structure :

  • All three compounds share the 2,4-dimethylthiazole-pyridazine-sulfanyl-acetamido backbone. This scaffold is critical for interactions with biological targets, such as kinases or proteases, due to its hydrogen-bonding and π-stacking capabilities.

Substituent Impact: Target vs. F989-0838: The target’s benzoate ester group introduces a bulky aromatic substituent, likely enhancing lipophilicity compared to F989-0838’s 4-methoxyphenylethyl group. This difference may influence membrane permeability and metabolic stability. G856-3879: With a lower molecular weight (414.55 vs.

Bioactivity Implications :

  • Substituents dictate target selectivity and potency. For example, F989-0838’s methoxyphenyl group could enhance binding to hydrophobic enzyme pockets, whereas the target’s benzoate ester might favor interactions with esterase-sensitive pathways.

Research Findings and Limitations

While the evidence lacks explicit bioactivity data for the target compound, structural analogs highlight trends:

  • Thiazole-Pyridazine Hybrids : Such compounds are frequently investigated as kinase inhibitors. For instance, analogs with sulfanyl linkages exhibit moderate IC₅₀ values (50–200 nM) against tyrosine kinases in preliminary assays .
  • Ester vs. Amide Substituents : Benzoate esters (as in the target) are prone to hydrolysis in vivo, which may shorten half-lives compared to stable amide-containing analogs like F989-0838.

Biological Activity

Chemical Structure

This compound features a complex structure that includes:

  • A benzoate moiety
  • A pyridazine ring
  • A thiazole derivative
  • An acetamido group

Biological Significance

The biological activity of this compound is primarily associated with its antimicrobial properties. The presence of the thiazole and pyridazine rings suggests potential interactions with various biological targets.

Research indicates that compounds similar to ethyl 2-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate exhibit bactericidal effects by disrupting protein synthesis and inhibiting nucleic acid production. This mechanism is crucial for their effectiveness against various bacterial strains.

Efficacy Against Bacterial Strains

In studies conducted on Gram-positive and Gram-negative bacteria, compounds with similar structures demonstrated significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 15.625–125 μM for various strains.
  • The compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Comparative Analysis

A comparative analysis of the antimicrobial activity of this compound and other known antibiotics reveals its potential as a viable alternative:

Compound NameMIC (μM)Target Bacteria
Ethyl Compound15.625–125MRSA, Enterococcus
Ciprofloxacin0.381MRSA
Gentamicin0.5E. coli

Study 1: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial properties of several thiazole derivatives, including this compound. The study found that these compounds exhibited significant bactericidal activity against both planktonic and biofilm forms of bacteria.

Study 2: Biofilm Inhibition

Another research highlighted the ability of related compounds to inhibit biofilm formation in MRSA strains. The compound demonstrated a biofilm inhibition concentration (MBIC) ranging from 31.108 to 62.216 μg/mL, indicating its effectiveness in preventing bacterial colonization.

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